4-bromo-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a synthetic compound investigated for its potential antimicrobial properties, particularly against Clostridium difficile. It is classified as a DNA polymerase inhibitor, specifically targeting the PolC enzyme in Gram-positive bacteria []. This compound is not naturally occurring and has been primarily explored in a pre-clinical research setting [].
4-bromo-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide (referred to as ACX362E in the study) acts as a DNA polymerase inhibitor, specifically targeting the PolC enzyme in Clostridium difficile []. This enzyme is essential for bacterial DNA replication. By inhibiting PolC, ACX362E disrupts the replication process, leading to a growth defect in the bacteria []. The inhibition of PolC is thought to cause a stalling of replication forks, impacting DNA replication dynamics and potentially leading to bacterial cell death [].
The primary application of 4-bromo-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide identified in the provided research is as a potential therapeutic agent against Clostridium difficile infection [].
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1